methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanoethyl Group: This can be achieved through nucleophilic substitution reactions using cyanoethylating agents.
Introduction of the Methoxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-cyanoethyl)-6-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but lacks the methoxy group.
Methyl 1-(2-cyanoethyl)-6-(4-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Biological Activity
Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is C18H18N4O3, with a molecular weight of 338.36 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C18H18N4O3 |
Molecular Weight | 338.36 g/mol |
IUPAC Name | This compound |
The biological activity of this compound primarily revolves around its interaction with specific molecular targets within biological systems. Research indicates that it may act as an agonist for certain receptors and enzymes, influencing various metabolic pathways:
- PPAR Agonism : Similar derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis .
- Cell Cycle Regulation : Compounds within the pyrazolo[3,4-b]pyridine class have shown the ability to arrest the cell cycle and induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties .
Anticancer Activity
Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
- Mechanism : The compounds induce cell cycle arrest and apoptosis through inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are critical for cell division and survival .
Anti-inflammatory Properties
Research suggests that these compounds may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This could provide therapeutic avenues for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents : The presence of different substituents on the phenyl rings significantly affects the potency and selectivity towards biological targets.
- Hydrophobicity : The hydrophobic character of substituents has been correlated with increased binding affinity to target proteins, enhancing bioactivity.
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at the 6-position greatly enhanced anticancer efficacy against MCF7 cells. The most potent derivative showed IC50 values comparable to standard chemotherapeutics .
- Inflammation Model : In a rat model of inflammation, derivatives exhibited significant reductions in inflammatory markers when administered at specific dosages, suggesting their potential as anti-inflammatory agents in clinical settings .
Properties
CAS No. |
1018051-61-0 |
---|---|
Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H18N4O3/c1-12-17-15(19(24)26-3)11-16(13-5-7-14(25-2)8-6-13)21-18(17)23(22-12)10-4-9-20/h5-8,11H,4,10H2,1-3H3 |
InChI Key |
PUAMGNSWLDJBND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)CCC#N |
Origin of Product |
United States |
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